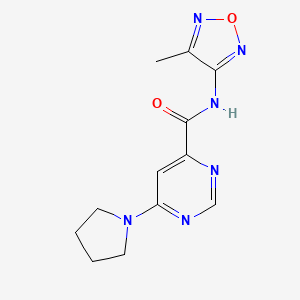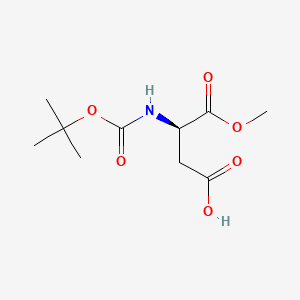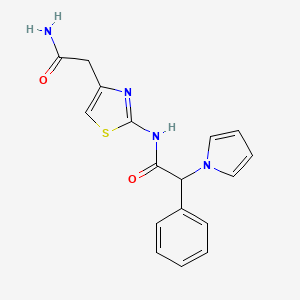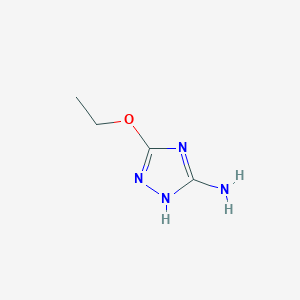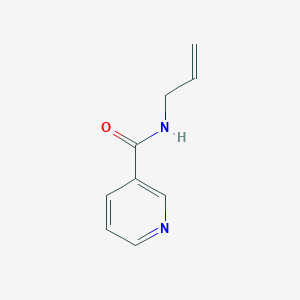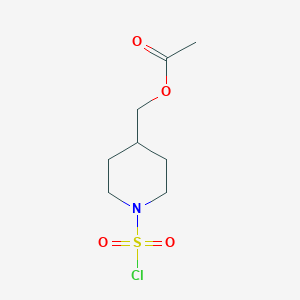
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Chlorosulfonylpiperidin-4-yl)methyl acetate” is a chemical compound with the CAS Number: 2243503-67-3 . It has a molecular weight of 255.72 . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14ClNO4S/c1-7(11)14-6-8-2-4-10(5-3-8)15(9,12)13/h8H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
One stream of research focuses on the synthesis and stereochemistry of compounds related to "(1-Chlorosulfonylpiperidin-4-yl)methyl acetate." Studies like those conducted by Casy and Jeffery (1972) delve into the synthesis of diastereoisomeric piperidin-4-ols and their acetate derivatives. These works lay the foundation for understanding the configurations and conformations critical to pharmaceutical synthesis (Casy & Jeffery, 1972).
One-Pot Synthesis Applications
The application in one-pot synthesis methodologies, as illustrated by Dobrydnev et al. (2018), showcases the versatility of chlorosulfonyl acetate derivatives in creating complex molecules. Their work demonstrates the transformation of aminonitriles into isothiazole carboxylates, highlighting the compound's role in facilitating novel synthetic routes (Dobrydnev et al., 2018).
Environmental and Recovery Studies
Research by Wang Tian-gui (2006) on recovering acetic acid from waste solutions involved in the production of chlorosulfonyl-containing intermediates emphasizes the environmental aspects. This study is crucial for developing sustainable practices in chemical manufacturing, showing the potential to reuse and recycle solvents (Wang Tian-gui, 2006).
Antimicrobial Applications
Further, compounds synthesized from "this compound" derivatives have been explored for their antimicrobial activities. For instance, Nasser et al. (2010) synthesized thioxo-imidazolidin-4-one derivatives showing promise as antimicrobial agents. These findings are pivotal for the development of new antibiotics and antifungal treatments (Nasser et al., 2010).
Catalytic and Enantioselective Applications
Denmark and Fan (2002) have demonstrated catalytic, enantioselective additions of ketene acetal to ketones using a related compound, highlighting its importance in producing chiral intermediates for pharmaceuticals (Denmark & Fan, 2002).
Zukünftige Richtungen
Piperidine derivatives, such as “(1-Chlorosulfonylpiperidin-4-yl)methyl acetate”, have significant roles in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.
Eigenschaften
IUPAC Name |
(1-chlorosulfonylpiperidin-4-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-7(11)14-6-8-2-4-10(5-3-8)15(9,12)13/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLPYVOLBXMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2603601.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2603602.png)

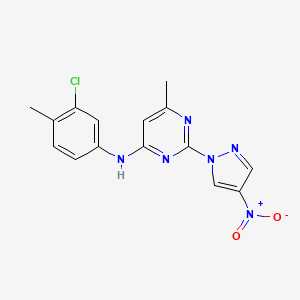
![Ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate](/img/structure/B2603608.png)
![4-Methoxy-1-methyl-5-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2603609.png)

